ITTP 六钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The ITTP Hexasodium Salt is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the type of chemical ITTP Hexasodium Salt might be. The first paper discusses hexamethoxytriphenylene (HMTP), which exhibits multiple reversible oxidation states and forms stable salts with ClO4− . The second paper describes the synthesis of an organic microporous polymer from a hexaphenylbenzene based triptycene monomer, which is not directly related to ITTP but shares a structural motif of aromatic systems with multiple substituents .

Synthesis Analysis

The synthesis of HMTP-related compounds involves the formation of stable monocation, dication, and alloy salts with ClO4− . Although the synthesis of ITTP Hexasodium Salt is not described, it can be inferred that similar synthetic strategies may be employed, such as the use of oxidative conditions to form stable salts with specific counterions. The second paper describes the use of Ni(0)-catalyzed Ullmann cross-coupling reactions to synthesize a microporous polymer , which is a common synthetic technique in the formation of complex organic structures.

Molecular Structure Analysis

The molecular structure of HMTP is characterized by its ability to form multiple oxidation states, which suggests a high degree of conjugation and resonance stability within the molecule . This characteristic is crucial for the formation of stable cationic salts. The structure of the microporous polymer mentioned in the second paper is based on a triptycene monomer, which is known for its three-dimensional, rigid structure . This information can be used to hypothesize that ITTP Hexasodium Salt may also have a complex, possibly aromatic structure that allows for stable salt formation.

Chemical Reactions Analysis

The chemical reactions involving HMTP include its ability to undergo reversible oxidation to form stable cationic salts . This indicates that ITTP Hexasodium Salt may also participate in redox reactions that are reversible and can lead to the formation of various oxidation states. The synthesis of the microporous polymer involves Ullmann cross-coupling, which is a reaction that forms carbon-carbon bonds in the presence of a nickel catalyst . This suggests that ITTP Hexasodium Salt may also be synthesized or modified through similar coupling reactions.

Physical and Chemical Properties Analysis

The physical properties of HMTP salts include their semiconducting behavior and the possibility of a spin-Peierls transition at 240K for the monocation salt . This implies that ITTP Hexasodium Salt may exhibit interesting electronic properties. The microporous polymer synthesized in the second paper displays a high BET surface area and the ability to reversibly adsorb CO2 . While this does not directly relate to ITTP Hexasodium Salt, it demonstrates the potential for porous organic materials to have significant gas storage properties, which could be an area of interest for ITTP Hexasodium Salt as well.

科学研究应用

Heart Failure Treatment

Scientific Field: Cardiovascular Medicine

Application Summary

ITTP Hexasodium Salt has been identified as a potential treatment for heart failure. It acts as an allosteric effector of hemoglobin, enhancing the delivery of oxygen to exercising muscles .

Methods of Application

In studies conducted on mice, ITTP was administered intraperitoneally (i.p.) at doses ranging from 0.5 to 3 g/kg. This administration caused a dose-related increase in the oxygen tension at which hemoglobin is 50% saturated (p50), leading to an increase in maximal exercise capacity .

Results

The studies showed a maximal increase of 31% in p50 and a maximal increase of 57±13% in exercise capacity in normal mice. In transgenic mice with severe heart failure, i.p. ITTP increased exercise capacity, with a maximal increase of 63±7% .

Cancer Treatment

Application Summary

ITTP Hexasodium Salt has been studied for potential adjuvant use in the treatment of cancer in conjunction with chemotherapy. Its effects in reducing tissue hypoxia make it a promising candidate for cancer treatment .

Methods of Application: While the exact methods of application in cancer treatment are not specified, it is known that ITTP is a membrane-permeant molecule, suggesting it could be administered in a way that allows it to cross cell membranes and exert its effects .

Results: Human clinical trials were registered in 2014 under the compound number OXY111A, indicating ongoing research into the effectiveness of ITTP in cancer treatment .

Enhancing Oxygen Release Capacity of Red Blood Cells

Application Summary

ITTP Hexasodium Salt is known to enhance the regulated oxygen release capacity of red blood cells. This can counteract the effects of hypoxia in diseases such as cancer and cardiovascular ailments .

Methods of Application: The exact methods of application are not specified, but given ITTP’s membrane-permeant nature, it could be administered in a way that allows it to cross cell membranes .

Gene Editing

Methods of Application: The exact methods of application in gene editing are not specified .

Results: The results of this application are not specified in the sources .

Doping Control

Scientific Field: Sports Medicine

Methods of Application: The exact methods of application in doping control are not specified .

Results: The results of this application are not specified in the sources .

Chronic Heart Failure Treatment

Methods of Application: The exact methods of application in chronic heart failure treatment are not specified .

Results: The results of this application are not specified in the sources .

安全和危害

属性

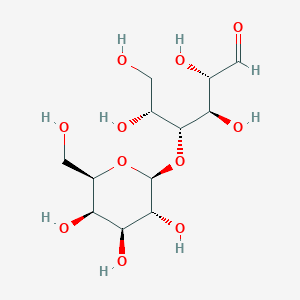

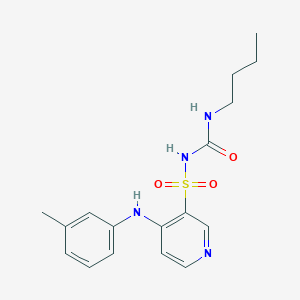

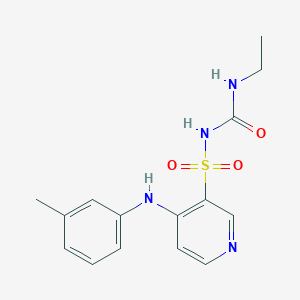

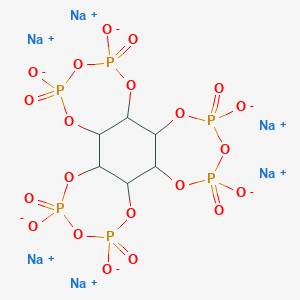

IUPAC Name |

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOYSAZRROROSE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

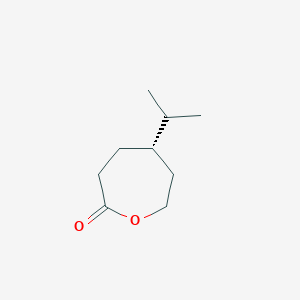

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na6O21P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439863 |

Source

|

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

myo-Inositol Trispyrophosphate Hexasodium Salt | |

CAS RN |

23103-35-7 |

Source

|

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)